2-Fluoro-4-(4-propylcyclohexyl)benzoicacid
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Overview
Description
2-Fluoro-4-(4-propylcyclohexyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the second position and a propylcyclohexyl group at the fourth position on the benzoic acid ring. It is a derivative of benzoic acid and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(4-propylcyclohexyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Schiemann reaction, where a 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then treated with tetrafluoroborate to introduce the fluorine atom. The ester is then hydrolyzed to yield the free acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-propylcyclohexyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Fluoro-4-(4-propylcyclohexyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(4-propylcyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the propylcyclohexyl group contribute to its unique chemical properties, which can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler analog with a fluorine atom at the fourth position.
2-Fluorobenzoic acid: An isomer with the fluorine atom at the second position.
3-Fluorobenzoic acid: An isomer with the fluorine atom at the third position.
Uniqueness
2-Fluoro-4-(4-propylcyclohexyl)benzoic acid is unique due to the presence of both the fluorine atom and the propylcyclohexyl group, which confer distinct chemical and physical properties. These features make it valuable for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C16H21FO2 |
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Molecular Weight |
264.33 g/mol |
IUPAC Name |
2-fluoro-4-(4-propylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C16H21FO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h8-12H,2-7H2,1H3,(H,18,19) |
InChI Key |
RCFPEKPKMIPECE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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